Cyclopropanecarboxylic acid, 2-iodo-, ethyl ester, (1S,2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 2-iodo-, ethyl ester, (1S,2S)- is a chemical compound with the molecular formula C6H9IO2 and a molecular weight of 240.04 g/mol . This compound is characterized by the presence of a cyclopropane ring, an iodine atom, and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of Cyclopropanecarboxylic acid, 2-iodo-, ethyl ester, (1S,2S)- involves several steps. One common method includes the reaction of cyclopropanecarboxylic acid with iodine and ethyl alcohol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.
Analyse Chemischer Reaktionen
Cyclopropanecarboxylic acid, 2-iodo-, ethyl ester, (1S,2S)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols or other reduced products.
Common reagents used in these reactions include halogens, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 2-iodo-, ethyl ester, (1S,2S)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxylic acid, 2-iodo-, ethyl ester, (1S,2S)- involves its interaction with specific molecular targets. The iodine atom and ester group play crucial roles in its reactivity and interactions with other molecules. The pathways involved may include enzymatic reactions and binding to specific receptors or proteins .
Vergleich Mit ähnlichen Verbindungen
Cyclopropanecarboxylic acid, 2-iodo-, ethyl ester, (1S,2S)- can be compared with other similar compounds such as:
Cyclopropanecarboxylic acid, 2-iodo-, ethyl ester, (1S,2R)-: Differing in stereochemistry, which can affect its reactivity and applications.
Cyclopropanecarboxylic acid, 2-methyl-, ethyl ester: Lacks the iodine atom, leading to different chemical properties and uses.
Eigenschaften
Molekularformel |
C6H9IO2 |
---|---|
Molekulargewicht |
240.04 g/mol |
IUPAC-Name |
ethyl 2-iodocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9IO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
DWVNSRMOGUQGHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.